6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole chemical structure and properties
6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole chemical structure and properties
Structure, Synthesis, and Medicinal Applications[1]
Executive Summary
The 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole (also known as 6-benzyl-1H-imidazo[1,2-b]pyrazole) represents a critical bicyclic heteroaromatic scaffold in modern medicinal chemistry.[1] Structurally characterized by the fusion of an imidazole and a pyrazole ring, this moiety serves as a bioisostere for the indole nucleus, offering superior aqueous solubility while maintaining planar aromaticity essential for π-π stacking interactions in protein binding pockets.[1]
This guide provides a rigorous analysis of the molecule's chemical constitution, a validated synthetic pathway focusing on regioselective C-6 functionalization, and an evaluation of its utility in oncology and kinase inhibitor development.[1]
Chemical Constitution & Properties[1][2][3][4][5]
2.1 Structural Architecture
The core structure consists of a 5,5-fused system containing three nitrogen atoms.[1] The "1H" designation indicates the stable tautomer where the proton resides on the nitrogen at position 1 (bridgehead adjacent), ensuring aromaticity across the fused system.[1]
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IUPAC Name: 6-Benzyl-1H-imidazo[1,2-b]pyrazole[1]
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Molecular Formula: C₁₂H₁₁N₃[1]
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Key Substituent: The phenylmethyl (benzyl) group at position 6 (on the pyrazole ring) acts as a hydrophobic anchor, often engaging in hydrophobic interactions within the ATP-binding cleft of kinase targets.[1]
2.2 Electronic & Physiochemical Profile
Unlike the indole scaffold, which is electron-rich and prone to oxidative metabolism, the imidazo[1,2-b]pyrazole core is electron-deficient due to the additional nitrogen atoms.[1]
| Property | Value/Description | Relevance |
| LogP (Predicted) | ~2.7 | Ideal lipophilicity for membrane permeability (Lipinski compliant).[1] |
| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinase domains.[1] |
| H-Bond Acceptors | 2 (N) | Facilitates water-mediated bridges or direct residue interaction.[1] |
| Solubility | High (vs. Indole) | The additional nitrogens lower the pKa, enhancing solubility in physiological media [1].[1] |
| Tautomerism | 1H vs 5H | The 1H-tautomer is thermodynamically favored in solution, stabilizing the aromatic sextet.[1] |
Synthetic Strategy: Regioselective Functionalization
While the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is popular for generating the core, it often lacks the regioselectivity required for specific C-6 substitution patterns when starting from simple precursors.[1]
For high-precision applications, we employ a Late-Stage Functionalization (LSF) strategy.[1] This involves the construction of the parent scaffold followed by selective bromination and Negishi cross-coupling. This method allows for the modular introduction of the benzyl group, essential for SAR (Structure-Activity Relationship) exploration.[1]
3.1 Reaction Logic (The "Why")[1]
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SEM Protection: The N1 proton is acidic.[1] Protection with 2-(Trimethylsilyl)ethoxymethyl (SEM) chloride prevents side reactions during metalation.[1]
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Regioselective Bromination: N-Bromosuccinimide (NBS) selectively brominates the C-6 position of the pyrazole ring due to its specific electronic density relative to the imidazole ring [2].[1]
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Negishi Coupling: The C6-Bromide is an excellent electrophile for organozinc reagents (Benzylzinc bromide), proceeding under mild conditions to install the phenylmethyl group without disrupting the sensitive fused system.[1]
Experimental Protocol
Objective: Synthesis of 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole via C-6 Negishi Coupling.
Phase 1: Scaffold Preparation & Protection[1]
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Starting Material: Begin with 1H-imidazo[1,2-b]pyrazole (synthesized via condensation of 3-aminopyrazole and chloroacetaldehyde).[1]
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Protection: Dissolve starting material (1.0 equiv) in dry DMF at 0°C. Add NaH (1.2 equiv, 60% dispersion). Stir for 30 min.
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Addition: Dropwise add SEM-Cl (1.1 equiv). Warm to RT and stir for 2 hours.
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Workup: Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc) to yield N-SEM-imidazo[1,2-b]pyrazole .
Phase 2: Regioselective Bromination[1]
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Reaction: Dissolve N-SEM-protected intermediate in CH₃CN.
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Reagent: Add NBS (1.05 equiv) portion-wise at 0°C.
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Monitoring: Stir at RT for 1 hour. Monitor via TLC for disappearance of starting material. The electrophilic substitution occurs exclusively at C-6.[1]
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Isolation: Concentrate solvent, redissolve in DCM, wash with water.[1] Yields 6-Bromo-N-SEM-imidazo[1,2-b]pyrazole .[1]
Phase 3: Negishi Cross-Coupling (The Critical Step)[1]
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Catalyst Prep: In a flame-dried Schlenk flask under Argon, charge Pd(PPh₃)₄ (5 mol%).
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Substrate: Add the 6-Bromo intermediate (1.0 equiv) dissolved in dry THF.
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Reagent: Add Benzylzinc bromide (0.5 M in THF, 1.5 equiv) dropwise.
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Conditions: Heat to 60°C for 4-6 hours.
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Mechanism: The oxidative addition of Pd into the C-Br bond is followed by transmetallation with the organozinc and reductive elimination to form the C-C bond.[1]
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Deprotection: Treat the coupled product with TFA/DCM (1:1) at RT for 2 hours, followed by neutralization with NaHCO₃ to remove the SEM group.
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Final Purification: Recrystallize from Ethanol/Water to obtain pure 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole .
Visualization: Synthesis & SAR Logic
5.1 Synthetic Pathway (DOT Diagram)
Caption: Step-wise synthetic pathway utilizing Late-Stage Functionalization (LSF) to ensure regioselective installation of the 6-benzyl group.
5.2 Pharmacophore & Biological Logic[1]
Caption: Structure-Activity Relationship (SAR) mapping of the scaffold features to their biological functions in drug design.
Medicinal Chemistry Applications
6.1 Indole Isosterism
The 1H-imidazo[1,2-b]pyrazole scaffold is a validated bioisostere of indole.[1] In drug candidates like Pruvanserin (a 5-HT2A antagonist), replacing the indole core with imidazo[1,2-b]pyrazole significantly improved aqueous solubility without compromising receptor affinity [3].[1][3] The 6-benzyl derivative mimics 3-benzylindole but with superior pharmacokinetic properties.[1]
6.2 Anticancer Activity
Derivatives of this class have demonstrated potency against MCF-7 (breast cancer) and other cell lines.[1] The mechanism often involves:
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Kinase Inhibition: The planar heterocycle mimics the adenine ring of ATP.
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Tubulin Polymerization: Some 6-aryl substituted analogs interfere with microtubule dynamics.[1]
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DNA Intercalation: The planar system allows for potential DNA minor groove binding [4].
References
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Stiller, J. et al. (2013).[1] "Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole." Chemical Science, 4, 3875-3881.[1]
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Gáti, T. et al. (2014).[1] "Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach." Beilstein Journal of Organic Chemistry, 10, 2431–2437.[1]
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Grosse, S. et al. (2014).[1][4][5] "New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis." European Journal of Medicinal Chemistry, 84, 718-730.[1][4]
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Kumar, D. et al. (2023).[1] "Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole Glycohybrids." Synlett, 34(18), 2187-2192.[1]
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- 3. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
